Benzanilide, 4'-phenyl-

Description

BenchChem offers high-quality Benzanilide, 4'-phenyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzanilide, 4'-phenyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(4-phenylphenyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15NO/c21-19(17-9-5-2-6-10-17)20-18-13-11-16(12-14-18)15-7-3-1-4-8-15/h1-14H,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMUUGQPZYBWERT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60174817 | |

| Record name | Benzanilide, 4'-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60174817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47198867 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

20743-57-1 | |

| Record name | N-[1,1′-Biphenyl]-4-ylbenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20743-57-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4'-Phenylbenzanilide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020743571 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzanilide, 4'-phenyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406168 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzanilide, 4'-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60174817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-PHENYLBENZANILIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AJ3UON2LWK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biological Activity

Benzanilide, 4'-phenyl- (Chemical Formula: C19H15NO, CID: 88678) is a compound that has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including antimicrobial, anticancer, and other pharmacological effects, supported by data tables and relevant case studies.

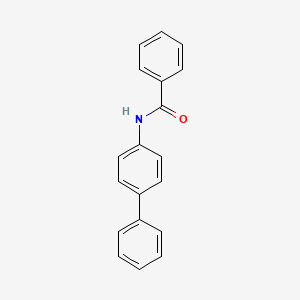

Chemical Structure and Properties

Benzanilide, 4'-phenyl- features a phenyl group at the para position of the benzanilide structure. The molecular structure can be represented as follows:

This structural configuration is crucial for its biological activity, influencing its interaction with various biological targets.

Antimicrobial Activity

Recent studies have demonstrated that benzanilide derivatives exhibit significant antimicrobial properties. The minimum inhibitory concentration (MIC) values for various derivatives have been reported, indicating their effectiveness against several bacterial strains.

| Compound | MIC (µg/ml) | Bacterial Strains |

|---|---|---|

| Benzanilide, 4'-phenyl- | 15.6 | Staphylococcus aureus |

| 7.81 | Escherichia coli | |

| 3.91 | Salmonella typhi | |

| 125 | Klebsiella pneumoniae |

These findings suggest that the compound's efficacy is influenced by its lipophilicity and electronic properties of the phenyl ring, which enhance its membrane perturbing activity against bacteria .

Anticancer Activity

Benzanilide derivatives have also been investigated for their anticancer potential. A study focusing on various substituted benzanilides revealed that specific substitutions significantly enhance anticancer activity against human lung cancer cells (A549).

| Compound | Cell Viability (%) | Substitution Type |

|---|---|---|

| Benzanilide, 4'-phenyl- | 64 | 4-chlorophenyl |

| 61 | 4-bromophenyl | |

| 50 | 4-dimethylaminophenyl |

The incorporation of electron-donating groups like dimethylamino has shown particularly potent anticancer activity, suggesting that the electronic nature of substituents plays a critical role in modulating biological effects .

The mechanisms underlying the biological activities of benzanilide derivatives involve several pathways:

- Antimicrobial Mechanism : The compounds disrupt bacterial cell membranes and interfere with DNA replication processes. Studies indicate that they can alter the electrophoretic mobility of DNA, suggesting an intracellular mode of action .

- Anticancer Mechanism : The anticancer effects are attributed to the induction of apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation signals .

Case Studies

- Study on Antimicrobial Efficacy : A comparative analysis was conducted on various benzanilide derivatives against resistant strains of bacteria. Results indicated that modifications to the phenyl ring significantly enhanced antibacterial potency, particularly against multidrug-resistant strains .

- Investigation into Anticancer Properties : A series of benzanilide derivatives were synthesized and tested for their cytotoxic effects on A549 cells. The study concluded that specific substitutions not only increased cytotoxicity but also reduced viability in non-cancerous cells, highlighting a need for further optimization to minimize toxicity .

Scientific Research Applications

Pharmaceutical Applications

Benzanilide derivatives are often explored for their potential as pharmaceutical agents. The compound has shown promise in:

- Anticonvulsant Activity : Research indicates that benzanilide can exhibit anticonvulsant properties, making it a candidate for further study in epilepsy treatments .

- Synthesis of Active Pharmaceutical Ingredients (APIs) : Benzanilide serves as an intermediate in the synthesis of various APIs, including those used to treat psychiatric disorders and infections .

Agrochemical Applications

Benzanilide, 4'-phenyl- has been studied for its efficacy as a pesticide:

- Fungicidal Properties : It has been evaluated for its ability to prevent fungal infections in crops, particularly rice blast (Pyricularia oryzae). The structure-activity relationship (SAR) studies demonstrate that modifications to the benzanilide structure can enhance its fungicidal activity .

Dye Manufacturing

The compound is also utilized in the dye industry:

- Reactive Dyes : Benzanilide derivatives are employed in the production of reactive dyes. These dyes are known for their vivid colors and strong bonding to fibers, making them suitable for textile applications .

| Application | Description |

|---|---|

| Pharmaceuticals | Anticonvulsant properties; synthesis of APIs |

| Agrochemicals | Fungicidal activity against rice blast |

| Dye Manufacturing | Production of reactive dyes for textiles |

Research Applications

Benzanilide, 4'-phenyl- is frequently used in academic and industrial research:

- Model Compound Studies : Researchers utilize benzanilide as a model compound to study reactions involving amides and other functional groups. Its behavior under various conditions provides insights into reaction mechanisms .

- Photochemical Studies : The influence of beta-cyclodextrin on the photorearrangement of benzanilide is a topic of investigation, contributing to the understanding of molecular interactions in photochemistry .

Case Study 1: Anticonvulsant Activity

A study published in the Journal of Medicinal Chemistry explored various benzanilide derivatives for anticonvulsant properties. The findings indicated that specific substitutions on the benzene ring significantly enhanced activity against seizure models in rodents, suggesting potential therapeutic applications .

Case Study 2: Fungicidal Efficacy

In agricultural research, a series of experiments were conducted to evaluate the effectiveness of benzanilide against rice blast disease. The results showed that certain derivatives exhibited higher fungicidal activity compared to traditional fungicides, indicating a promising alternative for crop protection strategies .

Q & A

Q. How can researchers leverage HPLC-MS to analyze degradation products of 4'-phenylbenzanilide under stressed conditions?

- Answer : Subject the compound to forced degradation (acid/base hydrolysis, thermal stress, UV exposure). Use a Q-TOF mass spectrometer for accurate mass determination of degradation products. Fragment ion analysis (MS²) helps propose degradation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.